
Baclofen Citric Acid Adduct
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Baclofen Citric Acid Adduct is a compound formed by the combination of baclofen and citric acid. Baclofen is a centrally acting muscle relaxant used primarily to manage spasticity. Chemically, baclofen is β-(Aminomethyl)-4-chlorobenzenepropanoic acid. Citric acid, on the other hand, is a tricarboxylic acid widely used in the pharmaceutical industry due to its biocompatibility and versatility .
Méthodes De Préparation
The preparation of Baclofen Citric Acid Adduct involves the reaction of baclofen with citric acid under controlled conditions. The synthetic route typically includes dissolving baclofen in a suitable solvent, followed by the addition of citric acid. The reaction mixture is then stirred at a specific temperature until the adduct is formed. The product is isolated by filtration and purified by recrystallization .
Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Baclofen Citric Acid Adduct undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The adduct can undergo substitution reactions where one functional group is replaced by another.
Complexation: The compound can form complexes with metal ions, which can be used in various applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Baclofen Citric Acid Adduct has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to muscle relaxation and spasticity.
Medicine: Investigated for its potential therapeutic effects in treating spasticity and other neurological conditions.
Industry: Utilized in the formulation of pharmaceutical products due to its stability and efficacy
Mécanisme D'action
The mechanism of action of Baclofen Citric Acid Adduct involves the activation of gamma-aminobutyric acid (GABA) receptors. Baclofen, a GABA-B receptor agonist, binds to these receptors on pre- and post-synaptic neurons, leading to an influx of potassium ions. This causes hyperpolarization of the neuronal membrane, reducing neuronal excitability and resulting in muscle relaxation .
Comparaison Avec Des Composés Similaires
Baclofen Citric Acid Adduct can be compared with other similar compounds such as:
Baclofen: The parent compound, used primarily for its muscle relaxant properties.
Citric Acid: Used widely in the pharmaceutical industry for its biocompatibility and versatility.
Other GABA Agonists: Compounds like gabapentin and pregabalin, which also target GABA receptors but have different chemical structures and mechanisms of action
The uniqueness of this compound lies in its combined properties, offering the muscle relaxant effects of baclofen and the stabilizing properties of citric acid, making it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C16H16ClNO7 |
|---|---|
Poids moléculaire |
369.75 g/mol |
Nom IUPAC |
1-[3-carboxy-2-(4-chlorophenyl)propyl]-4-hydroxy-2,6-dioxopiperidine-4-carboxylic acid |
InChI |
InChI=1S/C16H16ClNO7/c17-11-3-1-9(2-4-11)10(5-14(21)22)8-18-12(19)6-16(25,15(23)24)7-13(18)20/h1-4,10,25H,5-8H2,(H,21,22)(H,23,24) |
Clé InChI |
WPKODIAMTBNTOL-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=O)CC1(C(=O)O)O)CC(CC(=O)O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


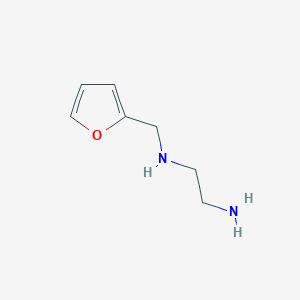
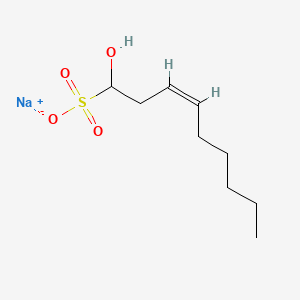
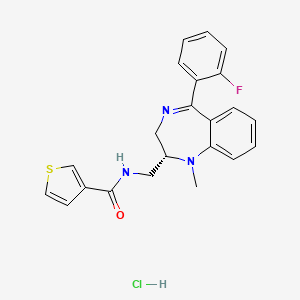
![Methyl 7-(2-methylfuran-3-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856100.png)
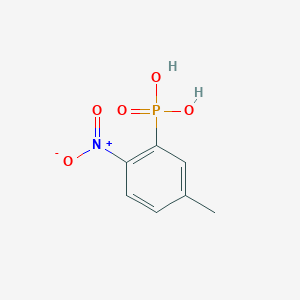
![(2S,3S,5R)-6-[[(4S,6aR,6bR,8R,8aR,9R,10R,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13856120.png)
![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13856126.png)
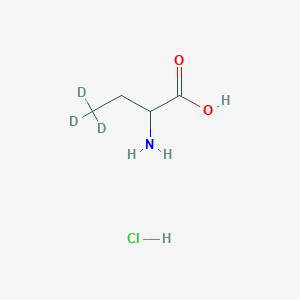


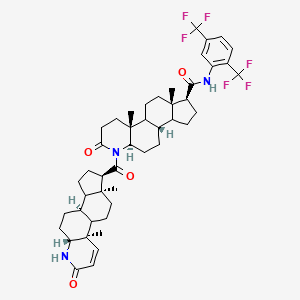
![Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B13856156.png)


